6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide
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Description
6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of triazolo pyrazine derivatives , which are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through binding, leading to changes in the target’s function.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
A related compound was found to have increased oral bioavailability due to the insertion of a methyleneamino linker . This suggests that similar modifications could potentially enhance the bioavailability of this compound.
Result of Action
Given the biological activities associated with triazole compounds , it is plausible that this compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
6-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-12-22-23-17-16(19-7-10-25(12)17)24-8-5-14(6-9-24)21-18(26)13-3-4-15(27-2)20-11-13/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGBHASMAOJESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CN=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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